1-[2-[(3-Chloro-2-Methylphenyl)aMino]benzoate] beta-D-Glucopyranuronic Acid
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Overview
Description
1-[2-[(3-Chloro-2-Methylphenyl)aMino]benzoate] beta-D-Glucopyranuronic Acid is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a glucopyranuronic acid moiety linked to a chlorinated methylphenyl amino benzoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(3-Chloro-2-Methylphenyl)aMino]benzoate] beta-D-Glucopyranuronic Acid typically involves multiple steps, starting with the preparation of the chlorinated methylphenyl amine. This intermediate is then reacted with benzoic acid derivatives under specific conditions to form the amino benzoate structure. The final step involves the conjugation of this structure with beta-D-glucopyranuronic acid through esterification reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The process may involve the use of catalysts and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-[2-[(3-Chloro-2-Methylphenyl)aMino]benzoate] beta-D-Glucopyranuronic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the aromatic ring, often using reagents like potassium permanganate.
Reduction: Reduction reactions can be employed to alter the amino group, typically using hydrogenation techniques.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium hydroxide. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoates .
Scientific Research Applications
1-[2-[(3-Chloro-2-Methylphenyl)aMino]benzoate] beta-D-Glucopyranuronic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 1-[2-[(3-Chloro-2-Methylphenyl)aMino]benzoate] beta-D-Glucopyranuronic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the synthesis of certain proteins by interfering with transcription factors, leading to downstream effects on cellular processes. This mechanism is particularly relevant in its anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-[(3-Chloro-2-Methylphenyl)amino]benzoic Acid: Shares a similar core structure but lacks the glucopyranuronic acid moiety.
3-Chloro-2-Methylphenylamine: A simpler compound that serves as an intermediate in the synthesis of more complex molecules.
Uniqueness
1-[2-[(3-Chloro-2-Methylphenyl)aMino]benzoate] beta-D-Glucopyranuronic Acid is unique due to its combination of a chlorinated aromatic amine with a glucopyranuronic acid moiety. This structure imparts specific chemical properties and biological activities that are not observed in simpler analogs .
Properties
Molecular Formula |
C20H20ClNO8 |
---|---|
Molecular Weight |
437.8 g/mol |
IUPAC Name |
6-[2-(3-chloro-2-methylanilino)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H20ClNO8/c1-9-11(21)6-4-8-12(9)22-13-7-3-2-5-10(13)19(28)30-20-16(25)14(23)15(24)17(29-20)18(26)27/h2-8,14-17,20,22-25H,1H3,(H,26,27) |
InChI Key |
UOKJMFLLHHYVOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
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